molecular formula C2H4BBrS2 B14662609 2-Bromo-1,3,2-dithiaborolane CAS No. 37003-51-3

2-Bromo-1,3,2-dithiaborolane

Cat. No.: B14662609
CAS No.: 37003-51-3
M. Wt: 182.9 g/mol
InChI Key: LGRLLBFOQIKGQO-UHFFFAOYSA-N
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Description

2-Bromo-1,3,2-dithiaborolane is an organoboron compound that features a boron atom bonded to two sulfur atoms and one bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3,2-dithiaborolane can be synthesized through the reaction of boron trichloride with thiols in the presence of a brominating agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-sulfur bonds. The general reaction scheme is as follows:

BCl3+2RSH+Br2This compound+HCl+HBr\text{BCl}_3 + 2 \text{RSH} + \text{Br}_2 \rightarrow \text{this compound} + \text{HCl} + \text{HBr} BCl3​+2RSH+Br2​→this compound+HCl+HBr

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3,2-dithiaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-sulfur oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,3,2-dithiaborolane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Boron-sulfur oxides.

    Reduction: 1,3,2-dithiaborolane.

    Substitution: Various substituted dithiaborolanes depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1,3,2-dithiaborolane has several scientific research applications:

    Biology: Potential use in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,2-dithiaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The sulfur atoms enhance the reactivity of the boron center, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dithiaborolane: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chloro-1,3,2-dithiaborolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1,3,2-Dioxaborolane: Contains oxygen atoms instead of sulfur, resulting in different chemical properties and applications.

Uniqueness

2-Bromo-1,3,2-dithiaborolane is unique due to the presence of both boron and sulfur atoms, which confer distinct reactivity and potential applications. The bromine atom further enhances its versatility in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

37003-51-3

Molecular Formula

C2H4BBrS2

Molecular Weight

182.9 g/mol

IUPAC Name

2-bromo-1,3,2-dithiaborolane

InChI

InChI=1S/C2H4BBrS2/c4-3-5-1-2-6-3/h1-2H2

InChI Key

LGRLLBFOQIKGQO-UHFFFAOYSA-N

Canonical SMILES

B1(SCCS1)Br

Origin of Product

United States

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